molecular formula C40H48Cl4N6O2S2 B3034574 1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride CAS No. 1923194-81-3

1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride

Cat. No.: B3034574
CAS No.: 1923194-81-3
M. Wt: 850.8
InChI Key: RKXLSRBGMPZLNK-UHFFFAOYSA-N
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Description

1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride is a useful research compound. Its molecular formula is C40H48Cl4N6O2S2 and its molecular weight is 850.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is dopamine receptors . Dopamine is a neurotransmitter that plays several important roles in the brain and body. The dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Biochemical Pathways

The compound’s interaction with dopamine receptors suggests it may influence neurotransmission pathways . These pathways are crucial for transmitting signals in the brain. Alterations in these pathways can have significant effects on mood, cognition, and behavior.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxidation or other environmental conditions.

Biochemical Analysis

Biochemical Properties

1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride plays a pivotal role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, modulating their activity. This compound is known to bind with dopamine receptors, influencing neurotransmission and other neurological processes . The nature of these interactions involves binding to receptor sites, altering the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect dopamine receptors, impacting neurotransmission and related cellular activities . Additionally, it can alter the expression of genes involved in cellular metabolism and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to dopamine receptors, inhibiting or activating their function . This binding alters the receptor’s conformation, leading to changes in downstream signaling pathways and gene expression. The compound’s interaction with enzymes can result in inhibition or activation, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are significant. Over time, the stability and degradation of the compound can affect its efficacy and impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced activity . Long-term effects on cellular function include alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmission and cellular metabolism without causing significant adverse effects . At higher doses, toxic effects such as cellular damage and altered metabolic processes have been observed. Threshold effects include changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism involves enzymatic reactions that modify its structure, leading to the formation of metabolites that can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its activity and function. The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects. The localization can influence the compound’s activity, stability, and interactions with other biomolecules.

Properties

IUPAC Name

6-[4-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N6O2S2.4ClH/c1-5-13-35-31(9-1)39(41-33-11-3-7-15-37(33)49-35)45-21-17-43(18-22-45)25-27-47-29-30-48-28-26-44-19-23-46(24-20-44)40-32-10-2-6-14-36(32)50-38-16-8-4-12-34(38)42-40;;;;/h1-16H,17-30H2;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXLSRBGMPZLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48Cl4N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride
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1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride
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1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride
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1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride
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1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride
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1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride

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